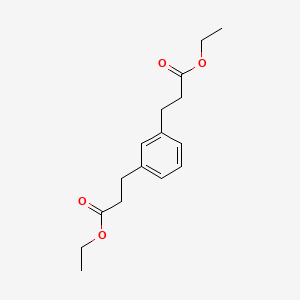

Diethyl 3,3'-(1,3-phenylene)dipropanoate

Descripción

Diethyl 3,3'-(1,3-phenylene)dipropanoate is a diester compound featuring a central 1,3-phenylene group flanked by two propanoate ethyl ester moieties. Its molecular structure enables diverse reactivity, making it a valuable intermediate in organic synthesis and materials science. The compound is synthesized via esterification of the corresponding diacid, 3,3’-(1,3-phenylene)bispropanoic acid, with ethanol under acidic conditions . Key physical properties include a molecular weight of ~306.38 g/mol (inferred from analogous structures) and a density close to 1.06 g/cm³, similar to its benzyl-substituted derivatives . Its crystal structure (monoclinic, space group C2/c) reveals a planar aromatic core with ester groups in staggered conformations, influencing packing efficiency and stability .

Propiedades

Número CAS |

143260-96-2 |

|---|---|

Fórmula molecular |

C16H22O4 |

Peso molecular |

278.34 g/mol |

Nombre IUPAC |

ethyl 3-[3-(3-ethoxy-3-oxopropyl)phenyl]propanoate |

InChI |

InChI=1S/C16H22O4/c1-3-19-15(17)10-8-13-6-5-7-14(12-13)9-11-16(18)20-4-2/h5-7,12H,3-4,8-11H2,1-2H3 |

Clave InChI |

RFUNVPSJPKFQKX-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CCC1=CC(=CC=C1)CCC(=O)OCC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Diethyl 3,3'-(benzylimino)dipropanoate (CAS 6938-07-4)

- Structural Differences: Replaces the 1,3-phenylene group with a benzylimino (-N-CH₂-C₆H₅) linker, introducing a nitrogen atom and altering electronic properties.

- Physical Properties : Higher molecular weight (307.38 g/mol) due to the benzyl group. Boiling point: 181–183°C at 2 Torr, with a predicted pKa of 6.96, indicating moderate acidity .

- Applications: Primarily used in coordination chemistry as a ligand due to the imino group’s ability to chelate metals. Less thermally stable than the phenylene analogue due to N–C bond lability .

Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate

- Structural Differences : Substitutes the benzene ring with a pyrazine heterocycle, introducing two nitrogen atoms. This enhances π-conjugation and redox activity.

- Reactivity: The electron-deficient pyrazine core facilitates nucleophilic aromatic substitution, making it useful in pharmaceutical synthesis (e.g., antimalarials). In contrast, the phenylene derivative is more suited for non-polar applications .

- Applications : Key building block for pyrazine-containing drugs and agrochemicals, leveraging its heterocyclic reactivity .

Diethyl 3,3'-(9H-fluorene-9,9-diyl)dipropanoate

- Structural Differences : Replaces the phenylene group with a fluorene core, increasing steric bulk and rigidity.

- Physical Properties : Higher molecular weight (~412.5 g/mol) and melting point due to extended aromaticity.

- Applications : Used in optoelectronics for its planar, conjugated structure, which improves charge transport in organic semiconductors. The phenylene analogue lacks this extended conjugation .

Dimethyl 3,3′-diphenyl-2,2′-[(thiophene-2,5-diyl)bis(carbonylazanediyl)]dipropanoate

- Structural Differences : Incorporates a thiophene ring and azanediyl (-NH-) linkages, introducing sulfur and nitrogen heteroatoms.

- Reactivity : Thiophene enhances electron delocalization, while the azanediyl groups enable hydrogen bonding. This compound exhibits superior photostability compared to the phenylene derivative .

- Applications: Potential in photovoltaic materials due to thiophene’s light-absorbing properties .

Key Research Findings

- Thermal Stability: The phenylene derivative exhibits higher thermal stability (decomposition >250°C) compared to benzylimino (~200°C) and fluorene-based analogues, attributed to robust C–C bonding .

- Solubility : The phenylene compound is soluble in polar aprotic solvents (e.g., DMF, DMSO), whereas pyrazine and thiophene derivatives show enhanced solubility in chlorinated solvents due to dipole interactions .

- Biological Activity: Benzylimino derivatives demonstrate antimicrobial activity (MIC: 12.5 µg/mL against S. aureus), while the phenylene analogue is inert, highlighting the role of nitrogen in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.